molecular formula C9H20N2 B3235298 Isopropyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine CAS No. 1354002-10-0

Isopropyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine

Cat. No. B3235298
CAS RN: 1354002-10-0
M. Wt: 156.27 g/mol
InChI Key: ZPOJIJJLWXPQCN-VIFPVBQESA-N
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Description

Isopropyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine, also known as IPMPA, is a chemical compound that has gained attention in scientific research due to its potential applications as a ligand in drug discovery and as a precursor for the synthesis of various bioactive molecules. IPMPA is a chiral compound that exists in two enantiomeric forms, (S)-IPMPA and (R)-IPMPA, with (S)-IPMPA being the more biologically active form.

Mechanism of Action

The exact mechanism of action of Isopropyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine is not fully understood. However, it is believed to act as a chiral auxiliary by controlling the stereochemistry of reactions and as a ligand by coordinating with metal ions to facilitate catalysis.
Biochemical and Physiological Effects
Isopropyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit low toxicity and low mutagenicity, making it a promising candidate for drug discovery.

Advantages and Limitations for Lab Experiments

The advantages of using Isopropyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine in lab experiments include its high chemical stability, low toxicity, and ability to control the stereochemistry of reactions. However, its limitations include its high cost and the need for specialized equipment and expertise for its synthesis and manipulation.

Future Directions

There are several future directions for the research on Isopropyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine. One area of focus is the design and synthesis of new chiral ligands and catalysts using Isopropyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine as a building block. Another area of interest is the development of new synthetic routes for the synthesis of Isopropyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine and its derivatives. Additionally, the investigation of the biochemical and physiological effects of Isopropyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine could provide valuable insights into its potential applications in drug discovery.

Scientific Research Applications

Isopropyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine has been extensively studied for its potential applications in drug discovery. It can act as a chiral auxiliary in the synthesis of various bioactive molecules, such as β-lactams, amino acids, and heterocycles. It can also be used as a ligand in the design and synthesis of metal-based catalysts for organic transformations. Furthermore, Isopropyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine can serve as a building block for the synthesis of various chiral ligands and drugs.

properties

IUPAC Name

N-methyl-N-[[(2S)-pyrrolidin-2-yl]methyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-8(2)11(3)7-9-5-4-6-10-9/h8-10H,4-7H2,1-3H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPOJIJJLWXPQCN-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CC1CCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C)C[C@@H]1CCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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